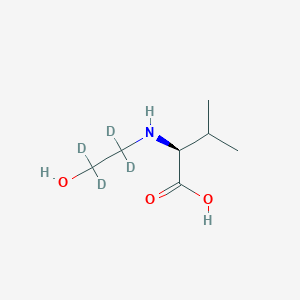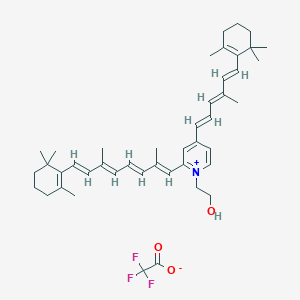
Sting-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sting-IN-6 is a potent inhibitor of the stimulator of interferon genes (STING) pathway. This compound has shown significant inhibitory capacity with a pIC50 value of 8.9, making it a promising candidate for research in immunity and inflammation-related diseases . The STING pathway plays a crucial role in the innate immune response, particularly in the production of type I interferons and proinflammatory cytokines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sting-IN-6 can be synthesized through a series of chemical reactions involving the formation of specific bonds and functional groups. The preparation method involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 milligrams per milliliter . This solution can then be used for further reactions and formulations.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C in powder form for up to three years, and in solvent form at -80°C for up to one year .
Analyse Des Réactions Chimiques
Types of Reactions: Sting-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of this compound.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce compounds with different functional groups.
Applications De Recherche Scientifique
Sting-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune responses.
Biology: Investigates the effects of STING inhibition on cellular processes and immune signaling.
Medicine: Explores potential therapeutic applications in treating autoimmune diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the STING pathway
Mécanisme D'action
Sting-IN-6 exerts its effects by inhibiting the STING pathway. The compound binds to the STING protein, preventing its activation and subsequent signaling. This inhibition leads to a decrease in the production of type I interferons and proinflammatory cytokines, which are crucial for the immune response . The molecular targets of this compound include the STING protein and its downstream signaling molecules, such as TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) .
Comparaison Avec Des Composés Similaires
Sting-IN-6 is unique compared to other STING inhibitors due to its high inhibitory capacity and specificity for the STING pathway. Similar compounds include:
DMXAA (5,6-dimethylxanthenone-4-acetic acid): A potent murine-STING agonist with limited effect on human-STING.
SN-011: A STING-specific antagonist identified through in silico docking screening.
Compounds 11 and 27: Newly discovered STING inhibitors with micromolar activity in both human and murine STING pathways.
These compounds differ in their structure, binding affinity, and specificity for the STING protein, highlighting the uniqueness of this compound in its inhibitory capacity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C46H52N12O6 |
|---|---|
Poids moléculaire |
869.0 g/mol |
Nom IUPAC |
1-[(E)-4-[5-carbamoyl-2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-3-methylbenzimidazol-1-yl]-2,3-dimethylbut-2-enyl]-2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-7-[(3-methoxyphenyl)methoxy]-3-methylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C46H52N12O6/c1-10-57-37(17-28(5)51-57)43(61)49-45-53(7)35-20-31(41(47)59)15-16-34(35)55(45)23-26(3)27(4)24-56-40-36(54(8)46(56)50-44(62)38-18-29(6)52-58(38)11-2)21-32(42(48)60)22-39(40)64-25-30-13-12-14-33(19-30)63-9/h12-22H,10-11,23-25H2,1-9H3,(H2,47,59)(H2,48,60)/b27-26+,49-45?,50-46? |
Clé InChI |
DPZRWCJECJWXRN-LDNMNVMYSA-N |
SMILES isomérique |
CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=C(N2C/C(=C(\C)/CN4C5=C(C=C(C=C5OCC6=CC(=CC=C6)OC)C(=O)N)N(C4=NC(=O)C7=CC(=NN7CC)C)C)/C)C=CC(=C3)C(=O)N)C |
SMILES canonique |
CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=C(N2CC(=C(C)CN4C5=C(C=C(C=C5OCC6=CC(=CC=C6)OC)C(=O)N)N(C4=NC(=O)C7=CC(=NN7CC)C)C)C)C=CC(=C3)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione](/img/structure/B12390696.png)
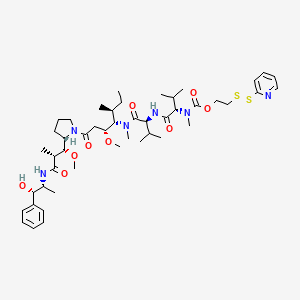
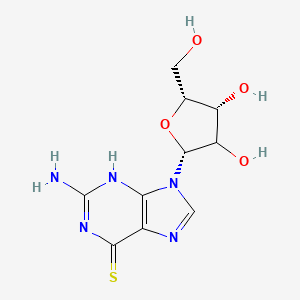
![[(2R,4S,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12390707.png)

![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B12390728.png)
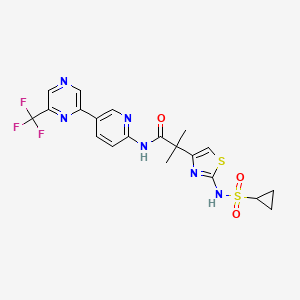

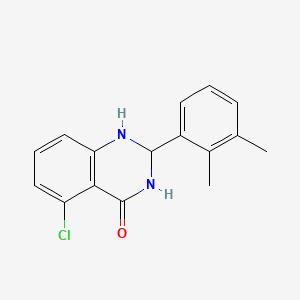
![[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone](/img/structure/B12390772.png)
![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide](/img/structure/B12390785.png)

